molecular formula C21H24ClN3O2S2 B2469414 (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217255-34-9

(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2469414
CAS No.: 1217255-34-9
M. Wt: 450.01
InChI Key: AOIYBKXFAPRREM-GZOLSCHFSA-N
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Description

“(E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride” is a complex organic compound that contains several functional groups, including a benzothiazole ring, a morpholino group, and an acrylamide group . These functional groups suggest that the compound may have interesting chemical and biological properties.


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through coupling reactions . For example, substituted 2-amino benzothiazoles can be coupled with N-phenyl anthranilic acid to yield benzothiazole derivatives .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a morpholino group, and an acrylamide group . These groups could potentially participate in various chemical reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole ring could contribute to its aromaticity and stability, while the morpholino group could potentially increase its solubility in polar solvents .

Scientific Research Applications

Cytotoxic Activity and Anticancer Agents

A series of 2-anilinonicotinyl-linked acrylamide conjugates, similar in structure to (E)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(thiophen-2-yl)acrylamide hydrochloride, have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. These compounds showed promising cytotoxicity, specifically against the A549 human lung adenocarcinoma epithelial cell line, indicating their potential as anticancer agents (Kamal et al., 2014).

Synthesis and Characterization

The compound has been studied in the context of synthesizing and characterizing related compounds with potential pharmacological activities. For example, research into ethyl 5-amino-3-methylbenzo[b]thiophen-2-carboxylate and its derivatives explores the chemical reactions and potential applications of similar compounds (Chapman et al., 1971).

Activity on Potassium Channels

Similar compounds, such as (S,E)-N-[1-(3-heteroarylphenyl)ethyl]-3-(2-fluorophenyl)acrylamides, have been identified for their activity on KCNQ2 potassium channels. These findings suggest potential applications in neurological or cardiac disorders (L'Heureux et al., 2005).

Antitumor and Antifungal Activities

Derivatives of similar compounds have been investigated for their antitumor and antifungal activities. The incorporation of specific moieties, like substituted thiazole, into these compounds has demonstrated significant activity against certain cells and fungi (El-bayouki et al., 2011).

Antimycobacterial Activity

Novel compounds like 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, related to the subject compound, have been synthesized and evaluated for antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis (Marvadi et al., 2020).

Future Directions

Future research could focus on elucidating the specific properties and potential applications of this compound. This could include investigating its biological activity, studying its reactivity, and developing methods for its synthesis .

Mechanism of Action

Target of Action

The primary targets of this compound, also known as Ohtuvayre, are the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre acts as a selective dual inhibitor of PDE3 and PDE4 . By inhibiting these enzymes, it prevents the breakdown of cyclic nucleotides, leading to an increase in their intracellular levels. This results in the relaxation of smooth muscle cells and reduction of inflammation, combining bronchodilator and non-steroidal anti-inflammatory effects in one molecule .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can activate protein kinase A (PKA), which in turn phosphorylates multiple targets leading to a variety of cellular responses, including relaxation of smooth muscle cells and reduction of inflammatory responses .

Result of Action

The result of Ohtuvayre’s action is the maintenance treatment of chronic obstructive pulmonary disease (COPD) in adult patients . Its unique mechanism of action allows it to provide both bronchodilation and anti-inflammatory effects, helping to alleviate the symptoms of COPD .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. It’s worth noting that Ohtuvayre is delivered directly to the lungs through a standard jet nebulizer, which may help to ensure consistent delivery and action .

Properties

IUPAC Name

(E)-N-(6-methyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S2.ClH/c1-16-4-6-18-19(15-16)28-21(22-18)24(9-8-23-10-12-26-13-11-23)20(25)7-5-17-3-2-14-27-17;/h2-7,14-15H,8-13H2,1H3;1H/b7-5+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOIYBKXFAPRREM-GZOLSCHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN3CCOCC3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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